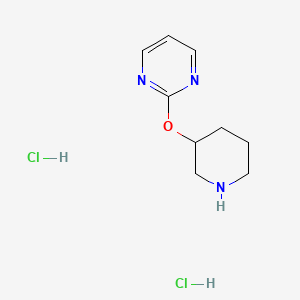![molecular formula C11H11N3O3 B2510596 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate CAS No. 453535-93-8](/img/structure/B2510596.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate
Descripción general
Descripción
The compound is a derivative of benzo[d][1,2,3]triazin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their prevalence in a variety of important molecules, including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds could include various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental analysis .Aplicaciones Científicas De Investigación
Biological and Pharmacological Significance
1,2,4-triazines and their derivatives, including compounds like (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. They have been synthesized and evaluated in various models, exhibiting potent pharmacological activities such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These compounds serve as a promising core moiety for researchers in developing future drugs (Verma, Sinha, & Bansal, 2019).
Patent Trends and Synthesis Techniques
The triazoles have been a focal point for many companies and research groups aiming to develop new drugs with diverse biological activities. Numerous patents have been filed for 1,2,4-triazole derivatives, showcasing their potential in treating a variety of conditions with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Innovative synthesis methods and biological evaluation of these compounds are continually explored, emphasizing the need for more efficient and sustainable preparation techniques (Ferreira et al., 2013).
Industrial Applications
Amino-1,2,4-triazoles serve as a crucial raw material for the fine organic synthesis industry. They are employed in producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, and in the production of various other products like heat-resistant polymers, fluorescent products, and ionic liquids. These compounds find applications in biotechnology, energy, chemistry, and more. Their utilization in agriculture includes the production of plant protection products like insecticides, fungicides, and growth regulators (Nazarov et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . Normally, AChE and BuChE break down acetylcholine into choline and acetate. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The result of the action of this compound is an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE . This can lead to improved cognitive function, making the compound a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease.
Direcciones Futuras
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-10(15)17-7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEBAIZPADAJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323270 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
453535-93-8 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


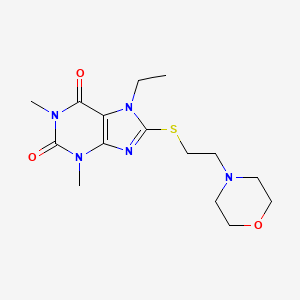

![N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2510517.png)
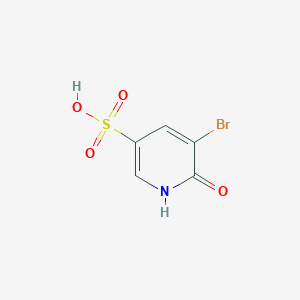
![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)
![N-(3,5-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2510522.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)

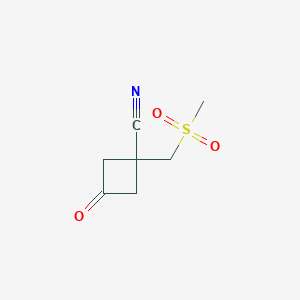
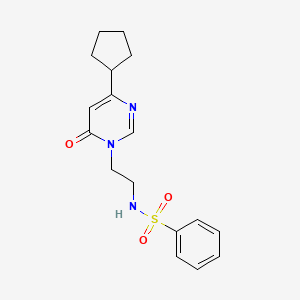
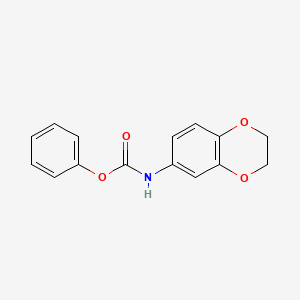
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)
